molecular formula C11H15NO B14026545 (S)-3-(3-Methoxyphenyl)pyrrolidine CAS No. 249747-16-8

(S)-3-(3-Methoxyphenyl)pyrrolidine

Cat. No.: B14026545
CAS No.: 249747-16-8
M. Wt: 177.24 g/mol
InChI Key: MDZWFRVPKYMLPL-SNVBAGLBSA-N
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Description

(S)-3-(3-Methoxyphenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Methoxyphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and pyrrolidine.

    Condensation Reaction: The 3-methoxybenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride to reduce any functional groups present on the aromatic ring.

    Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-3-(3-Methoxyphenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its chiral nature.

    Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-3-(3-Methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This can result in various biological effects, including enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(3-Methoxyphenyl)pyrrolidine: The enantiomer of (S)-3-(3-Methoxyphenyl)pyrrolidine, which may have different biological activities.

    3-(3-Methoxyphenyl)pyrrolidine: The racemic mixture containing both (S) and ® enantiomers.

    3-(3-Methoxyphenyl)piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

This compound is unique due to its chiral nature, which allows for selective interactions with biological targets. This selectivity can lead to distinct pharmacological profiles compared to its racemic mixture or other structurally similar compounds.

Properties

CAS No.

249747-16-8

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(3S)-3-(3-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10/h2-4,7,10,12H,5-6,8H2,1H3/t10-/m1/s1

InChI Key

MDZWFRVPKYMLPL-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CCNC2

Canonical SMILES

COC1=CC=CC(=C1)C2CCNC2

Origin of Product

United States

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